molecular formula C20H18N4O2S B4368039 N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4368039
M. Wt: 378.4 g/mol
InChI Key: YBONJROHRSCQAV-UHFFFAOYSA-N
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Description

N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a triazole ring, a naphthalenesulfonamide group, and a methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The naphthalenesulfonamide group can be introduced via sulfonation reactions using sulfonyl chlorides. The final step often involves the coupling of the triazole and naphthalenesulfonamide intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N2-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The naphthalenesulfonamide group may enhance the compound’s binding affinity and specificity. The overall effect is the inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
  • N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

Uniqueness

N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is unique due to the specific position of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.

Properties

IUPAC Name

N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-15-5-4-6-16(11-15)13-24-14-21-20(22-24)23-27(25,26)19-10-9-17-7-2-3-8-18(17)12-19/h2-12,14H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBONJROHRSCQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 2
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N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 3
N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 5
N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

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